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Compound of Interest

Compound Name: Potassium borate

Cat. No.: B086520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium

tetraborate tetrahydrate (K₂B₄O₇·4H₂O). The information is compiled from seminal

crystallographic studies to support research and development activities where the precise

atomic arrangement of this compound is of interest.

Crystal Structure and Composition
Potassium tetraborate tetrahydrate crystallizes in the orthorhombic space group P2₁2₁2₁.[1][2]

[3] The crystal structure is composed of potassium cations (K⁺) and a complex polyanion,

tetraborate, with associated water molecules. The precise chemical formula is more accurately

represented as K₂[B₄O₅(OH)₄]·2H₂O.[1]

The fundamental building block of the anionic structure is the [B₄O₅(OH)₄]²⁻ ion. This complex

ion is formed by two boron-oxygen triangles and two boron-oxygen tetrahedra.[1] These

structural units share common corners to form the larger polyanion. The potassium ions and

the two additional water molecules are located in the interstitial spaces, providing charge

balance and contributing to the overall stability of the crystal lattice through ionic and hydrogen

bonding interactions.
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The following tables summarize the key quantitative data determined from single-crystal X-ray

diffraction studies.

Table 1: Unit Cell Parameters[1]

Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a 12.899 ± 0.002 Å

b 11.774 ± 0.002 Å

c 6.859 ± 0.001 Å

Molecules per Unit Cell (Z) 4

Table 2: Physical Properties[1]

Property Value

Density (ρ) 1.919 g/cm³

Table 3: Selected Interatomic Distances[1]

Bond Distance (Å) Accuracy (Å)

K-O Varies 0.006

B-O Varies 0.008

H-O Varies 0.11

Table 4: Selected Bond Angles[1]
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Angle Value (°)

B-O-B 117.8 - 119.0

O-B-O Varies

Experimental Protocols
The definitive determination of the crystal structure of potassium tetraborate tetrahydrate was

achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined

below.

Crystal Synthesis
Single crystals of potassium tetraborate tetrahydrate were prepared by the slow evaporation of

an aqueous solution of the compound.[1][2][3] This method allows for the formation of well-

ordered crystals suitable for diffraction studies. The starting material is typically synthesized

through the controlled reaction of potassium hydroxide, boric acid, and water.[4]

X-ray Diffraction Data Collection
A single crystal of suitable size and quality was mounted on a goniometer. The crystal was then

subjected to a monochromatic beam of X-rays, typically Cu Kα radiation.[1] A counter

spectrometer was used to measure the intensities of the diffracted X-ray beams at various

angles.[1] This process yields a diffraction pattern that is characteristic of the crystal's internal

atomic arrangement.

Structure Solution and Refinement
The collected diffraction data, consisting of the positions and intensities of the diffraction spots,

were used to determine the unit cell dimensions and the space group of the crystal. The

positions of the atoms within the unit cell were determined using Patterson and Fourier

synthesis methods. The final atomic coordinates, thermal parameters, and bond lengths and

angles were obtained through a least-squares refinement process. The quality of the final

structure is indicated by the R-index, which was reported to be 0.040 for the seminal study.[1]
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The following diagram illustrates the logical steps involved in the determination of the crystal

structure of potassium tetraborate tetrahydrate.
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Caption: Workflow for Crystal Structure Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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